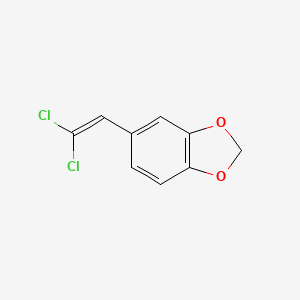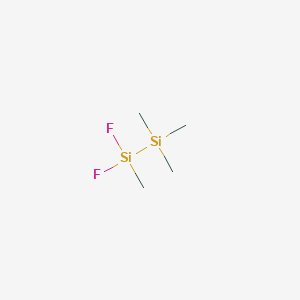![molecular formula C10H14O B14623187 7-(2-Methylprop-1-en-1-ylidene)-2-oxabicyclo[4.1.0]heptane CAS No. 59055-17-3](/img/structure/B14623187.png)
7-(2-Methylprop-1-en-1-ylidene)-2-oxabicyclo[4.1.0]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2-Methylprop-1-en-1-ylidene)-2-oxabicyclo[410]heptane is a bicyclic compound with a unique structure that includes a cyclopropane ring fused to an oxirane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Methylprop-1-en-1-ylidene)-2-oxabicyclo[4.1.0]heptane typically involves the cycloisomerization of 1,6-enynes. This process is often catalyzed by transition metals such as platinum (II) or gold (I) . The reaction conditions usually require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
7-(2-Methylprop-1-en-1-ylidene)-2-oxabicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides and other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols and other reduced products.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired product but generally involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions include epoxides, alcohols, and substituted derivatives. These products are valuable intermediates in organic synthesis and can be used to create more complex molecules.
Applications De Recherche Scientifique
7-(2-Methylprop-1-en-1-ylidene)-2-oxabicyclo[4.1.0]heptane has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of advanced materials and polymers due to its reactive nature.
Mécanisme D'action
The mechanism of action of 7-(2-Methylprop-1-en-1-ylidene)-2-oxabicyclo[4.1.0]heptane involves the release of cyclopropyl ring strain, which serves as a thermodynamic driving force for reactions . The double bond within the skeleton provides a kinetic opportunity to initiate ring-opening reactions via coordination to metal species. This compound can undergo various transformations, including thermal reactions, nucleophilic addition, and rhodium-c
Propriétés
Numéro CAS |
59055-17-3 |
|---|---|
Formule moléculaire |
C10H14O |
Poids moléculaire |
150.22 g/mol |
InChI |
InChI=1S/C10H14O/c1-7(2)6-9-8-4-3-5-11-10(8)9/h8,10H,3-5H2,1-2H3 |
Clé InChI |
QTYYYLBECCFVTO-UHFFFAOYSA-N |
SMILES canonique |
CC(=C=C1C2C1OCCC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


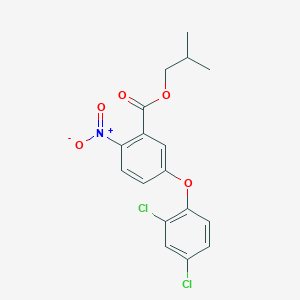
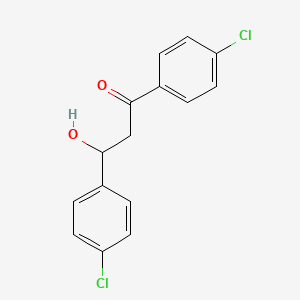



![Benzene, 1,4-bis[(4-nitrophenyl)thio]-](/img/structure/B14623137.png)

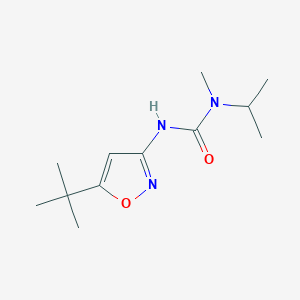
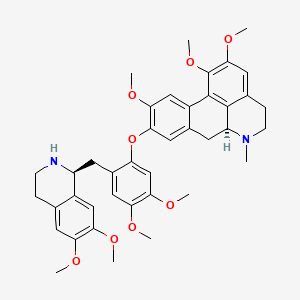
![4-[(Ethylamino)methyl]-2-methyl-5-[(propylsulfanyl)methyl]pyridin-3-ol](/img/structure/B14623159.png)

![Dibutyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B14623178.png)
